

Adenine Monohydrochloride Hemihydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Adenine monohydrochloride hemihydrate

Cat. No.: B1663734

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **adenine monohydrochloride hemihydrate**, a crucial molecule in various scientific disciplines. This document covers its historical discovery, physicochemical properties, synthesis methodologies, and its role in biochemical pathways.

Discovery and History

The journey of **adenine monohydrochloride hemihydrate** begins with the discovery of its parent molecule, adenine. In 1885, the German physician and biochemist Albrecht Kossel first isolated adenine from pancreatic tissue.^[1] He named it after the Greek word "aden," meaning gland.^[1] Kossel's work on nucleic acids, including the identification of the four nucleobases—adenine, guanine, cytosine, and thymine—earned him the Nobel Prize in Physiology or Medicine in 1910.^[2]

While adenine was discovered in the late 19th century, the synthesis of its hydrochloride salt form came later. Researchers sought to improve the stability and solubility of adenine for its use in biochemical studies. The hydrochloride salt, specifically the monohydrochloride hemihydrate, offered enhanced utility in various experimental settings.^[3] Early structural studies on adenine hydrochloride hemihydrate using two-dimensional X-ray data were conducted by Broomhead in 1948 and Cochran in 1951. These were later refined with more

accurate three-dimensional data by Kistenmacher and Shigematsu in 1974, providing a detailed understanding of its crystal structure.

Physicochemical Properties

Adenine monohydrochloride hemihydrate is a white to off-white crystalline powder.^{[3][4]} Its chemical formula is $C_5H_5N_5 \cdot HCl \cdot \frac{1}{2}H_2O$.^[5] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_5H_5N_5$ (anhydrous)	[4]
Molecular Weight	171.59 g/mol (anhydrous)	[6]
Melting Point	~285 °C (decomposes)	[4][7]
Solubility	Water: 50 mg/mL	[4][7]
1 M HCl: 20 mg/mL	[8]	
DMSO: 8 mg/mL	[9]	
Appearance	White to off-white powder	[4]
Crystal System	Monoclinic	
Space Group	P2/c	
Cell Dimensions	$a = 8.779 \text{ \AA}$, $b = 4.831 \text{ \AA}$, $c = 19.459 \text{ \AA}$, $\beta = 114.32^\circ$	

Experimental Protocols

The synthesis of **adenine monohydrochloride hemihydrate** typically involves the preparation of adenine followed by its conversion to the hydrochloride salt and subsequent crystallization. Several methods for the synthesis of adenine have been developed over the years.

Synthesis of Adenine

One common industrial method for adenine synthesis involves heating formamide.^[1] Another patented method describes a multi-step synthesis starting from formamide and diethyl

malonate. A more recent approach involves the reaction of 6-chloropurine with an aqueous solution of ammonia in an autoclave.

Example Protocol for Adenine Synthesis from 6-Chloropurine:

- Reaction Setup: In an autoclave, dissolve 6-chloropurine in an aqueous solution.
- Ammonolysis: Introduce ammonia gas into the solution until saturation.
- Heating: Seal the autoclave and heat the reaction mixture to 120-140 °C.
- Reaction Monitoring: Maintain the temperature until the 6-chloropurine is completely consumed.
- Neutralization and Precipitation: Cool the reaction liquid and adjust the pH to 7-8 to precipitate the crude adenine.
- Purification: The crude product is then purified by recrystallization from water and decolorization with activated carbon.

Preparation of Adenine Monohydrochloride Hemihydrate

The hydrochloride salt can be prepared by treating adenine with hydrochloric acid.

Example Protocol for **Adenine Monohydrochloride Hemihydrate** Preparation:

- Dissolution: Dissolve adenine in 1 M HCl to obtain a clear, colorless solution.^[8]
- Crystallization: Allow the solution to cool slowly to induce crystallization of adenine monohydrochloride. The hemihydrate form is often obtained from aqueous solutions.
- Isolation: The resulting crystals are collected by filtration.
- Drying: The crystals are then washed with a suitable solvent and dried.

Role in Biochemical Pathways

Adenine is a fundamental component of all living organisms.^[8] It is one of the two purine nucleobases, along with guanine, that are the building blocks of nucleic acids, DNA and RNA.

In DNA, adenine pairs with thymine via two hydrogen bonds, contributing to the stability of the double helix structure.^[1] In RNA, adenine pairs with uracil.

Beyond its role in genetics, adenine is a crucial component of several vital biomolecules:

- Adenosine Triphosphate (ATP): As the primary energy currency of the cell, ATP is composed of adenine, ribose, and three phosphate groups.^[1]
- Cofactors: Adenine is a key structural component of important cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are essential for cellular respiration and various metabolic reactions.
- Signaling Molecules: Cyclic adenosine monophosphate (cAMP), a derivative of adenine, acts as a second messenger in many signal transduction pathways.

Visualizations

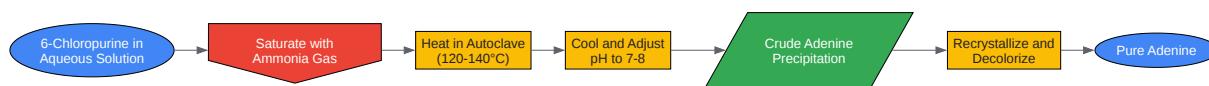
Historical Timeline of Adenine and its Hydrochloride

19th Century

1885: Albrecht Kossel isolates and names Adenine from pancreatic tissue

20th Century

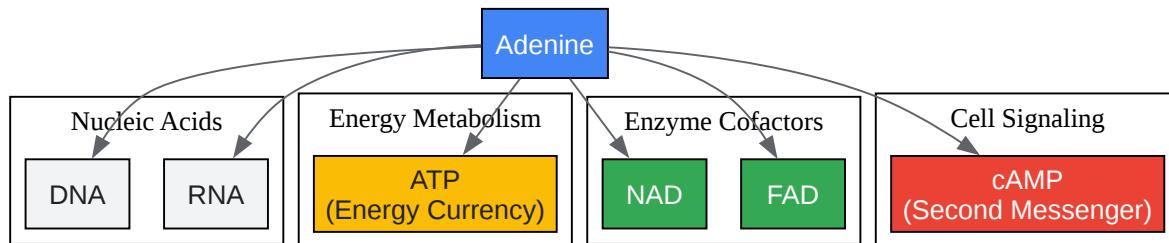
1948: Broomhead performs 2D X-ray studies on adenine hydrochloride


1951: Cochran refines 2D X-ray data of adenine hydrochloride

1974: Kistenmacher and Shigematsu publish 3D crystal structure of adenine monohydrochloride hemihydrate

[Click to download full resolution via product page](#)

Caption: A timeline of key discoveries related to adenine and its hydrochloride salt.


Experimental Workflow for Adenine Synthesis

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of adenine from 6-chloropurine.

Adenine's Central Role in Biochemical Pathways

[Click to download full resolution via product page](#)

Caption: The central role of adenine in various fundamental biochemical pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US4216317A - Process for preparing adenine - Google Patents [patents.google.com]
- 2. Adenine hydrochloride | C5H6CIN5 | CID 76219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. CN105348285A - Low-cost and high-yield adenine preparation method - Google Patents [patents.google.com]
- 5. Adenine monohydrochloride hemihydrate | Proteintech | CN10C[C@H]1[C@H](C[C@H]1O)C[C@H]2[C@H]([C@H]2O)C[C@H]3[C@H]([C@H]3O)C[C@H]4[C@H]([C@H]4O)C[C@H]5[C@H]([C@H]5O)C[C@H]6[C@H]([C@H]6O)C[C@H]7[C@H]([C@H]7O)C[C@H]8[C@H]([C@H]8O)C[C@H]9[C@H]([C@H]9O)C[C@H]10[C@H]([C@H]10O)C[C@H]11[C@H]([C@H]11O)C[C@H]12[C@H]([C@H]12O)C[C@H]13[C@H]([C@H]13O)C[C@H]14[C@H]([C@H]14O)C[C@H]15[C@H]([C@H]15O)C[C@H]16[C@H]([C@H]16O)C[C@H]17[C@H]([C@H]17O)C[C@H]18[C@H]([C@H]18O)C[C@H]19[C@H]([C@H]19O)C[C@H]20[C@H]([C@H]20O)C[C@H]21[C@H]([C@H]21O)C[C@H]22[C@H]([C@H]22O)C[C@H]23[C@H]([C@H]23O)C[C@H]24[C@H]([C@H]24O)C[C@H]25[C@H]([C@H]25O)C[C@H]26[C@H]([C@H]26O)C[C@H]27[C@H]([C@H]27O)C[C@H]28[C@H]([C@H]28O)C[C@H]29[C@H]([C@H]29O)C[C@H]30[C@H]([C@H]30O)C[C@H]31[C@H]([C@H]31O)C[C@H]32[C@H]([C@H]32O)C[C@H]33[C@H]([C@H]33O)C[C@H]34[C@H]([C@H]34O)C[C@H]35[C@H]([C@H]35O)C[C@H]36[C@H]([C@H]36O)C[C@H]37[C@H]([C@H]37O)C[C@H]38[C@H]([C@H]38O)C[C@H]39[C@H]([C@H]39O)C[C@H]40[C@H]([C@H]40O)C[C@H]41[C@H]([C@H]41O)C[C@H]42[C@H]([C@H]42O)C[C@H]43[C@H]([C@H]43O)C[C@H]44[C@H]([C@H]44O)C[C@H]45[C@H]([C@H]45O)C[C@H]46[C@H]([C@H]46O)C[C@H]47[C@H]([C@H]47O)C[C@H]48[C@H]([C@H]48O)C[C@H]49[C@H]([C@H]49O)C[C@H]50[C@H]([C@H]50O)C[C@H]51[C@H]([C@H]51O)C[C@H]52[C@H]([C@H]52O)C[C@H]53[C@H]([C@H]53O)C[C@H]54[C@H]([C@H]54O)C[C@H]55[C@H]([C@H]55O)C[C@H]56[C@H]([C@H]56O)C[C@H]57[C@H]([C@H]57O)C[C@H]58[C@H]([C@H]58O)C[C@H]59[C@H]([C@H]59O)C[C@H]60[C@H]([C@H]60O)C[C@H]61[C@H]([C@H]61O)C[C@H]62[C@H]([C@H]62O)C[C@H]63[C@H]([C@H]63O)C[C@H]64[C@H]([C@H]64O)C[C@H]65[C@H]([C@H]65O)C[C@H]66[C@H]([C@H]66O)C[C@H]67[C@H]([C@H]67O)C[C@H]68[C@H]([C@H]68O)C[C@H]69[C@H]([C@H]69O)C[C@H]70[C@H]([C@H]70O)C[C@H]71[C@H]([C@H]71O)C[C@H]72[C@H]([C@H]72O)C[C@H]73[C@H]([C@H]73O)C[C@H]74[C@H]([C@H]74O)C[C@H]75[C@H]([C@H]75O)C[C@H]76[C@H]([C@H]76O)C[C@H]77[C@H]([C@H]77O)C[C@H]78[C@H]([C@H]78O)C[C@H]79[C@H]([C@H]79O)C[C@H]80[C@H]([C@H]80O)C[C@H]81[C@H]([C@H]81O)C[C@H]82[C@H]([C@H]82O)C[C@H]83[C@H]([C@H]83O)C[C@H]84[C@H]([C@H]84O)C[C@H]85[C@H]([C@H]85O)C[C@H]86[C@H]([C@H]86O)C[C@H]87[C@H]([C@H]87O)C[C@H]88[C@H]([C@H]88O)C[C@H]89[C@H]([C@H]89O)C[C@H]90[C@H]([C@H]90O)C[C@H]91[C@H]([C@H]91O)C[C@H]92[C@H]([C@H]92O)C[C@H]93[C@H]([C@H]93O)C[C@H]94[C@H]([C@H]94O)C[C@H]95[C@H]([C@H]95O)C[C@H]96[C@H]([C@H]96O)C[C@H]97[C@H]([C@H]97O)C[C@H]98[C@H]([C@H]98O)C[C@H]99[C@H]([C@H]99O)C[C@H]100[C@H]([C@H]100O)C[C@H]101[C@H]([C@H]101O)C[C@H]102[C@H]([C@H]102O)C[C@H]103[C@H]([C@H]103O)C[C@H]104[C@H]([C@H]104O)C[C@H]105[C@H]([C@H]105O)C[C@H]106[C@H]([C@H]106O)C[C@H]107[C@H]([C@H]107O)C[C@H]108[C@H]([C@H]108O)C[C@H]109[C@H]([C@H]109O)C[C@H]110[C@H]([C@H]110O)C[C@H]111[C@H]([C@H]111O)C[C@H]112[C@H]([C@H]112O)C[C@H]113[C@H]([C@H]113O)C[C@H]114[C@H]([C@H]114O)C[C@H]115[C@H]([C@H]115O)C[C@H]116[C@H]([C@H]116O)C[C@H]117[C@H]([C@H]117O)C[C@H]118[C@H]([C@H]118O)C[C@H]119[C@H]([C@H]119O)C[C@H]120[C@H]([C@H]120O)C[C@H]121[C@H]([C@H]121O)C[C@H]122[C@H]([C@H]122O)C[C@H]123[C@H]([C@H]123O)C[C@H]124[C@H]([C@H]124O)C[C@H]125[C@H]([C@H]125O)C[C@H]126[C@H]([C@H]126O)C[C@H]127[C@H]([C@H]127O)C[C@H]128[C@H]([C@H]128O)C[C@H]129[C@H]([C@H]129O)C[C@H]130[C@H]([C@H]130O)C[C@H]131[C@H]([C@H]131O)C[C@H]132[C@H]([C@H]132O)C[C@H]133[C@H]([C@H]133O)C[C@H]134[C@H]([C@H]134O)C[C@H]135[C@H]([C@H]135O)C[C@H]136[C@H]([C@H]136O)C[C@H]137[C@H]([C@H]137O)C[C@H]138[C@H]([C@H]138O)C[C@H]139[C@H]([C@H]139O)C[C@H]140[C@H]([C@H]140O)C[C@H]141[C@H]([C@H]141O)C[C@H]142[C@H]([C@H]142O)C[C@H]143[C@H]([C@H]143O)C[C@H]144[C@H]([C@H]144O)C[C@H]145[C@H]([C@H]145O)C[C@H]146[C@H]([C@H]146O)C[C@H]147[C@H]([C@H]147O)C[C@H]148[C@H]([C@H]148O)C[C@H]149[C@H]([C@H]149O)C[C@H]150[C@H]([C@H]150O)C[C@H]151[C@H]([C@H]151O)C[C@H]152[C@H]([C@H]152O)C[C@H]153[C@H]([C@H]153O)C[C@H]154[C@H]([C@H]154O)C[C@H]155[C@H]([C@H]155O)C[C@H]156[C@H]([C@H]156O)C[C@H]157[C@H]([C@H]157O)C[C@H]158[C@H]([C@H]158O)C[C@H]159[C@H]([C@H]159O)C[C@H]160[C@H]([C@H]160O)C[C@H]161[C@H]([C@H]161O)C[C@H]162[C@H]([C@H]162O)C[C@H]163[C@H]([C@H]163O)C[C@H]164[C@H]([C@H]164O)C[C@H]165[C@H]([C@H]165O)C[C@H]166[C@H]([C@H]166O)C[C@H]167[C@H]([C@H]167O)C[C@H]168[C@H]([C@H]168O)C[C@H]169[C@H]([C@H]169O)C[C@H]170[C@H]([C@H]170O)C[C@H]171[C@H]([C@H]171O)C[C@H]172[C@H]([C@H]172O)C[C@H]173[C@H]([C@H]173O)C[C@H]174[C@H]([C@H]174O)C[C@H]175[C@H]([C@H]175O)C[C@H]176[C@H]([C@H]176O)C[C@H]177[C@H]([C@H]177O)C[C@H]178[C@H]([C@H]178O)C[C@H]179[C@H]([C@H]179O)C[C@H]180[C@H]([C@H]180O)C[C@H]181[C@H]([C@H]181O)C[C@H]182[C@H]([C@H]182O)C[C@H]183[C@H]([C@H]183O)C[C@H]184[C@H]([C@H]184O)C[C@H]185[C@H]([C@H]185O)C[C@H]186[C@H]([C@H]186O)C[C@H]187[C@H]([C@H]187O)C[C@H]188[C@H]([C@H]188O)C[C@H]189[C@H]([C@H]189O)C[C@H]190[C@H]([C@H]190O)C[C@H]191[C@H]([C@H]191O)C[C@H]192[C@H]([C@H]192O)C[C@H]193[C@H]([C@H]193O)C[C@H]194[C@H]([C@H]194O)C[C@H]195[C@H]([C@H]195O)C[C@H]196[C@H]([C@H]196O)C[C@H]197[C@H]([C@H]197O)C[C@H]198[C@H]([C@H]198O)C[C@H]199[C@H]([C@H]199O)C[C@H]200[C@H]([C@H]200O)C[C@H]201[C@H]([C@H]201O)C[C@H]202[C@H]([C@H]202O)C[C@H]203[C@H]([C@H]203O)C[C@H]204[C@H]([C@H]204O)C[C@H]205[C@H]([C@H]205O)C[C@H]206[C@H]([C@H]206O)C[C@H]207[C@H]([C@H]207O)C[C@H]208[C@H]([C@H]208O)C[C@H]209[C@H]([C@H]209O)C[C@H]210[C@H]([C@H]210O)C[C@H]211[C@H]([C@H]211O)C[C@H]212[C@H]([C@H]212O)C[C@H]213[C@H]([C@H]213O)C[C@H]214[C@H]([C@H]214O)C[C@H]215[C@H]([C@H]215O)C[C@H]216[C@H]([C@H]216O)C[C@H]217[C@H]([C@H]217O)C[C@H]218[C@H]([C@H]218O)C[C@H]219[C@H]([C@H]219O)C[C@H]220[C@H]([C@H]220O)C[C@H]221[C@H]([C@H]221O)C[C@H]222[C@H]([C@H]222O)C[C@H]223[C@H]([C@H]223O)C[C@H]224[C@H]([C@H]224O)C[C@H]225[C@H]([C@H]225O)C[C@H]226[C@H]([C@H]226O)C[C@H]227[C@H]([C@H]227O)C[C@H]228[C@H]([C@H]228O)C[C@H]229[C@H]([C@H]229O)C[C@H]230[C@H]([C@H]230O)C[C@H]231[C@H]([C@H]231O)C[C@H]232[C@H]([C@H]232O)C[C@H]233[C@H]([C@H]233O)C[C@H]234[C@H]([C@H]234O)C[C@H]235[C@H]([C@H]235O)C[C@H]236[C@H]([C@H]236O)C[C@H]237[C@H]([C@H]237O)C[C@H]238[C@H]([C@H]238O)C[C@H]239[C@H]([C@H]239O)C[C@H]240[C@H]([C@H]240O)C[C@H]241[C@H]([C@H]241O)C[C@H]242[C@H]([C@H]242O)C[C@H]243[C@H]([C@H]243O)C[C@H]244[C@H]([C@H]244O)C[C@H]245[C@H]([C@H]245O)C[C@H]246[C@H]([C@H]246O)C[C@H]247[C@H]([C@H]247O)C[C@H]248[C@H]([C@H]248O)C[C@H]249[C@H]([C@H]249O)C[C@H]250[C@H]([C@H]250O)C[C@H]251[C@H]([C@H]251O)C[C@H]252[C@H]([C@H]252O)C[C@H]253[C@H]([C@H]253O)C[C@H]254[C@H]([C@H]254O)C[C@H]255[C@H]([C@H]255O)C[C@H]256[C@H]([C@H]256O)C[C@H]257[C@H]([C@H]257O)C[C@H]258[C@H]([C@H]258O)C[C@H]259[C@H]([C@H]259O)C[C@H]260[C@H]([C@H]260O)C[C@H]261[C@H]([C@H]261O)C[C@H]262[C@H]([C@H]262O)C[C@H]263[C@H]([C@H]263O)C[C@H]264[C@H]([C@H]264O)C[C@H]265[C@H]([C@H]265O)C[C@H]266[C@H]([C@H]266O)C[C@H]267[C@H]([C@H]267O)C[C@H]268[C@H]([C@H]268O)C[C@H]269[C@H]([C@H]269O)C[C@H]270[C@H]([C@H]270O)C[C@H]271[C@H]([C@H]271O)C[C@H]272[C@H]([C@H]272O)C[C@H]273[C@H]([C@H]273O)C[C@H]274[C@H]([C@H]274O)C[C@H]275[C@H]([C@H]275O)C[C@H]276[C@H]([C@H]276O)C[C@H]277[C@H]([C@H]277O)C[C@H]278[C@H]([C@H]278O)C[C@H]279[C@H]([C@H]279O)C[C@H]280[C@H]([C@H]280O)C[C@H]281[C@H]([C@H]281O)C[C@H]282[C@H]([C@H]282O)C[C@H]283[C@H]([C@H]283O)C[C@H]284[C@H]([C@H]284O)C[C@H]285[C@H]([C@H]285O)C[C@H]286[C@H]([C@H]286O)C[C@H]287[C@H]([C@H]287O)C[C@H]288[C@H]([C@H]288O)C[C@H]289[C@H]([C@H]289O)C[C@H]290[C@H]([C@H]290O)C[C@H]291[C@H]([C@H]291O)C[C@H]292[C@H]([C@H]292O)C[C@H]293[C@H]([C@H]293O)C[C@H]294[C@H]([C@H]294O)C[C@H]295[C@H]([C@H]295O)C[C@H]296[C@H]([C@H]296O)C[C@H]297[C@H]([C@H]297O)C[C@H]298[C@H]([C@H]298O)C[C@H]299[C@H]([C@H]299O)C[C@H]300[C@H]([C@H]300O)C[C@H]301[C@H]([C@H]301O)C[C@H]302[C@H]([C@H]302O)C[C@H]303[C@H]([C@H]303O)C[C@H]304[C@H]([C@H]304O)C[C@H]305[C@H]([C@H]305O)C[C@H]306[C@H]([C@H]306O)C[C@H]307[C@H]([C@H]307O)C[C@H]308[C@H]([C@H]308O)C[C@H]309[C@H]([C@H]309O)C[C@H]310[C@H]([C@H]310O)C[C@H]311[C@H]([C@H]311O)C[C@H]312[C@H]([C@H]312O)C[C@H]313[C@H]([C@H]313O)C[C@H]314[C@H]([C@H]314O)C[C@H]315[C@H]([C@H]315O)C[C@H]316[C@H]([C@H]316O)C[C@H]317[C@H]([C@H]317O)C[C@H]318[C@H]([C@H]318O)C[C@H]319[C@H]([C@H]319O)C[C@H]320[C@H]([C@H]320O)C[C@H]321[C@H]([C@H]321O)C[C@H]322[C@H]([C@H]322O)C[C@H]323[C@H]([C@H]323O)C[C@H]324[C@H]([C@H]324O)C[C@H]325[C@H]([C@H]325O)C[C@H]326[C@H]([C@H]326O)C[C@H]327[C@H]([C@H]327O)C[C@H]328[C@H]([C@H]328O)C[C@H]329[C@H]([C@H]329O)C[C@H]330[C@H]([C@H]330O)C[C@H]331[C@H]([C@H]331O)C[C@H]332[C@H]([C@H]332O)C[C@H]333[C@H]([C@H]333O)C[C@H]334[C@H]([C@H]334O)C[C@H]335[C@H]([C@H]335O)C[C@H]336[C@H]([C@H]336O)C[C@H]337[C@H]([C@H]337O)C[C@H]338[C@H]([C@H]338O)C[C@H]339[C@H]([C@H]339O)C[C@H]340[C@H]([C@H]340O)C[C@H]341[C@H]([C@H]341O)C[C@H]342[C@H]([C@H]342O)C[C@H]343[C@H]([C@H]343O)C[C@H]344[C@H]([C@H]344O)C[C@H]345[C@H]([C@H]345O)C[C@H]346[C@H]([C@H]346O)C[C@H]347[C@H]([C@H]347O)C[C@H]348[C@H]([C@H]348O)C[C@H]349[C@H]([C@H]349O)C[C@H]350[C@H]([C@H]350O)C[C@H]351[C@H]([C@H]351O)C[C@H]352[C@H]([C@H]352O)C[C@H]353[C@H]([C@H]353O)C[C@H]354[C@H]([C@H]354O)C[C@H]355[C@H]([C@H]355O)C[C@H]356[C@H]([C@H]356O)C[C@H]357[C@H]([C@H]357O)C[C@H]358[C@H]([C@H]358O)C[C@H]359[C@H]([C@H]359O)C[C@H]360[C@H]([C@H]360O)C[C@H]361[C@H]([C@H]361O)C[C@H]362[C@H]([C@H]362O)C[C@H]363[C@H]([C@H]363O)C[C@H]364[C@H]([C@H]364O)C[C@H]365[C@H]([C@H]365O)C[C@H]366[C@H]([C@H]366O)C[C@H]367[C@H]([C@H]367O)C[C@H]368[C@H]([C@H]368O)C[C@H]369[C@H]([C@H]369O)C[C@H]370[C@H]([C@H]370O)C[C@H]371[C@H]([C@H]371O)C[C@H]372[C@H]([C@H]372O)C[C@H]373[C@H]([C@H]373O)C[C@H]374[C@H]([C@H]374O)C[C@H]375[C@H]([C@H]375O)C[C@H]376[C@H]([C@H]376O)C[C@H]377[C@H]([C@H]377O)C[C@H]378[C@H]([C@H]378O)C[C@H]379[C@H]([C@H]379O)C[C@H]380[C@H]([C@H]380O)C[C@H]381[C@H]([C@H]381O)C[C@H]382[C@H]([C@H]382O)C[C@H]383[C@H]([C@H]383O)C[C@H]384[C@H]([C@H]384O)C[C@H]385[C@H]([C@H]385O)C[C@H]386[C@H]([C@H]386O)C[C@H]387[C@H]([C@H]387O)C[C@H]388[C@H]([C@H]388O)C[C@H]389[C@H]([C@H]389O)C[C@H]390[C@H]([C@H]390O)C[C@H]391[C@H]([C@H]391O)C[C@H]392[C@H]([C@H]392O)C[C@H]393[C@H]([C@H]393O)C[C@H]394[C@H]([C@H]394O)C[C@H]395[C@H]([C@H]395O)C[C@H]396[C@H]([C@H]396O)C[C@H]397[C@H]([C@H]397O)C[C@H]398[C@H]([C@H]398O)C[C@H]399[C@H]([C@H]399O)C[C@H]400[C@H]([C@H]400O)C[C@H]401[C@H]([C@H]401O)C[C@H]402[C@H]([C@H]402O)C[C@H]403[C@H]([C@H]403O)C[C@H]404[C@H]([C@H]404O)C[C@H]405[C@H]([C@H]405O)C[C@H]406[C@H]([C@H]406O)C[C@H]407[C@H]([C@H]407O)C[C@H]408[C@H]([C@H]408O)C[C@H]409[C@H]([C@H]409O)C[C@H]410[C@H]([C@H]410O)C[C@H]411[C@H]([C@H]411O)C[C@H]412[C@H]([C@H]412O)C[C@H]413[C@H]([C@H]413O)C[C@H]414[C@H]([C@H]414O)C[C@H]415[C@H]([C@H]415O)C[C@H]416[C@H]([C@H]416O)C[C@H]417[C@H]([C@H]417O)C[C@H]418[C@H]([C@H]418O)C[C@H]419[C@H]([C@H]419O)C[C@H]420[C@H]([C@H]420O)C[C@H]421[C@H]([C@H]421O)C[C@H]422[C@H]([C@H]422O)C[C@H]423[C@H]([C@H]423O)C[C@H]424[C@H]([C@H]424O)C[C@H]425[C@H]([C@H]425O)C[C@H]426[C@H]([C@H]426O)C[C@H]427[C@H]([C@H]427O)C[C@H]428[C@H]([C@H]428O)C[C@H]429[C@H]([C@H]429O)C[C@H]430[C@H]([C@H]430O)C[C@H]431[C@H]([C@H]431O)C[C@H]432[C@H]([C@H]432O)C[C@H]433[C@H]([C@H]433O)C[C@H]434[C@H]([C@H]434O)C[C@H]435[C@H]([C@H]435O)C[C@H]436[C@H]([C@H]436O)C[C@H]437[C@H]([C@H]437O)C[C@H]438[C@H]([C@H]438O)C[C@H]439[C@H]([C@H]439O)C[C@H]440[C@H]([C@H]440O)C[C@H]441[C@H]([C@H]441O)C[C@H]442[C@H]([C@H]442O)C[C@H]443[C@H]([C@H]443O)C[C@H]444[C@H]([C@H]444O)C[C@H]445[C@H]([C@H]445O)C[C@H]446[C@H]([C@H]446O)C[C@H]447[C@H]([C@H]447O)C[C@H]448[C@H]([C@H]448O)C[C@H]449[C@H]([C@H]449O)C[C@H]450[C@H]([C@H]450O)C[C@H]451[C@H]([C@H]451O)C[C@H]452[C@H]([C@H]452O)C[C@H]453[C@H]([C@H]453O)C[C@H]454[C@H]([C@H]454O)C[C@H]455[C@H]([C@H]455O)C[C@H]456[C@H]([C@H]456O)C[C@H]457[C@H]([C@H]457O)C[C@H]458[C@H]([C@H]458O)C[C@H]459[C@H]([C@H]459O)C[C@H]460[C@H]([C@H]460O)C[C@H]461[C@H]([C@H]461O)C[C@H]462[C@H]([C@H]462O)C[C@H]463[C@H]([C@H]463O)C[C@H]464[C@H]([C@H]464O)C[C@H]465[C@H]([C@H]465O)C[C@H]466[C@H]([C@H]466O)C[C@H]467[C@H]([C@H]467O)C[C@H]468[C@H]([C@H]468O)C[C@H]469[C@H]([C@H]469O)C[C@H]470[C@H]([C@H]470O)C[C@H]471[C@H]([C@H]471O)C[C@H]472[C@H]([C@H]472O)C[C@H]473[C@H]([C@H]473O)C[C@H]474[C@H]([C@H]474O)C[C@

- 9. Adenine | Endogenous Metabolite | AChR | DNA/RNA Synthesis | TargetMol
[targetmol.com]
- To cite this document: BenchChem. [Adenine Monohydrochloride Hemihydrate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663734#discovery-and-history-of-adenine-monohydrochloride-hemihydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com